molecular formula C29H37N3O B605646 N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine

N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine

Cat. No. B605646
M. Wt: 443.6 g/mol
InChI Key: ADCBAOTWERXLAP-UHFFFAOYSA-N
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Description

ASS234, chemically known as N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine, is a multi-target-directed ligand. It has shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease. This compound is notable for its ability to cross the blood-brain barrier and its multifunctional properties, including inhibition of acetyl- and butyryl-cholinesterase, monoamine oxidase A and B, and antioxidant activities .

Scientific Research Applications

Chemistry

In chemistry, ASS234 serves as a model compound for studying multi-target-directed ligands. Its synthesis and reactivity provide insights into designing compounds with multiple biological targets .

Biology

Biologically, ASS234 is significant for its ability to inhibit key enzymes involved in neurotransmitter degradation, such as acetyl- and butyryl-cholinesterase and monoamine oxidase A and B. This makes it a valuable tool for studying enzyme inhibition and neuroprotection .

Medicine

In medicine, ASS234 is being explored as a therapeutic agent for Alzheimer’s disease. Its ability to cross the blood-brain barrier and its multifunctional properties make it a promising candidate for treating neurodegenerative disorders .

Industry

Industrially, ASS234 could be used in the development of new pharmaceuticals targeting neurodegenerative diseases. Its synthesis and production methods provide a framework for scaling up the production of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ASS234 involves several key steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone under acidic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a benzylpiperidine derivative reacts with the indole core.

    Propoxy Linker Addition: The propoxy linker is attached through an etherification reaction, typically using a base such as potassium carbonate.

    Final Alkylation: The final step involves the alkylation of the nitrogen atom on the indole core with propargyl bromide under basic conditions.

Industrial Production Methods

Industrial production of ASS234 would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

ASS234 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

ASS234 exerts its effects through multiple mechanisms:

    Enzyme Inhibition: It reversibly inhibits acetyl- and butyryl-cholinesterase, reducing the breakdown of acetylcholine and enhancing cholinergic transmission.

    Monoamine Oxidase Inhibition: It irreversibly inhibits monoamine oxidase A and B, preventing the breakdown of monoamines and increasing their levels in the brain.

    Antioxidant Activity: ASS234 has antioxidant properties, scavenging free radicals and reducing oxidative stress.

    Neuroprotection: It protects neurons from apoptosis induced by amyloid beta aggregation, a hallmark of Alzheimer’s disease

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ASS234

ASS234 is unique due to its multi-target-directed approach. Unlike donepezil and rivastigmine, which primarily inhibit cholinesterase, ASS234 also inhibits monoamine oxidase A and B and possesses antioxidant properties. This multifunctionality makes it a more comprehensive therapeutic agent for neurodegenerative diseases .

properties

Molecular Formula

C29H37N3O

Molecular Weight

443.6 g/mol

IUPAC Name

N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine

InChI

InChI=1S/C29H37N3O/c1-4-16-30(2)23-27-20-26-21-28(12-13-29(26)31(27)3)33-19-8-11-24-14-17-32(18-15-24)22-25-9-6-5-7-10-25/h1,5-7,9-10,12-13,20-21,24H,8,11,14-19,22-23H2,2-3H3

InChI Key

ADCBAOTWERXLAP-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OCCCC3CCN(CC3)CC4=CC=CC=C4)C=C1CN(C)CC#C

Canonical SMILES

CN1C2=C(C=C(C=C2)OCCCC3CCN(CC3)CC4=CC=CC=C4)C=C1CN(C)CC#C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ASS234;  AS S234;  AS-S234

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine
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N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine
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N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine
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N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine
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N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine
Reactant of Route 6
Reactant of Route 6
N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine

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